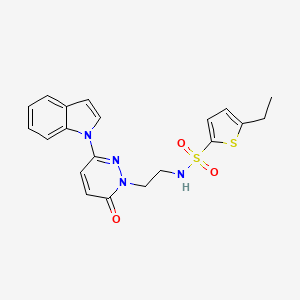

N-(2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is often added to medicinal compounds that are biologically active, making it an important heterocyclic compound with broad-spectrum biological activities .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Chemical Reactions Analysis

The Fischer reaction, first reported in 1883, remains the pre-eminent method for the synthesis of indoles . On heating under acidic conditions, an arylhydrazone tautomerizes to the enehydrazine, and undergoes a [3,3]-sigmatropic rearrangement that results in the functionalization of an unactivated aromatic C–H position .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Aiming at the development of new antibacterial agents, researchers have synthesized novel heterocyclic compounds containing a sulfonamido moiety. These compounds were designed to act as potential antibacterial agents. The research involved the synthesis of pyran, pyridine, and pyridazine derivatives, along with pyrazole and oxazole derivatives. The antibacterial activity of these synthesized compounds was evaluated, and eight compounds were found to have high activities, indicating their potential in fighting bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Synthesis and Antiviral Activity

In another study, researchers synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives to evaluate their antiviral activity. The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity, suggesting these sulfonamide derivatives could be explored further for their antiviral properties (Chen et al., 2010).

Antimycobacterial Inhibitors

A study focused on derivatizing a series of 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides to create pyridinium derivatives. These new compounds exhibited excellent inhibitory activity against beta-carbonic anhydrases from Mycobacterium tuberculosis, showing potential for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).

Theoretical Investigation and Molecular Docking Study

An investigation into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies. This research explored the antimalarial activity and ADMET properties of synthesized sulfonamide derivatives, revealing their potential application in treating COVID-19 due to their excellent antimalarial activity and selectivity index (Fahim & Ismael, 2021).

Antimicrobial and Antiproliferative Agents

A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their effectiveness as antimicrobial and antiproliferative agents. This research highlights the utility of sulfonamide derivatives in developing new therapeutic agents with significant antimicrobial and antiproliferative properties (El-Gilil, 2019).

Orientations Futures

Given the wide range of biological activities exhibited by indole derivatives, there is significant interest among researchers to synthesize a variety of indole derivatives . The future direction in this field is likely to continue exploring the diverse biological activities of indole derivatives and their potential for new therapeutic applications .

Propriétés

IUPAC Name |

5-ethyl-N-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-2-16-7-10-20(28-16)29(26,27)21-12-14-24-19(25)9-8-18(22-24)23-13-11-15-5-3-4-6-17(15)23/h3-11,13,21H,2,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXZCBQYBVLNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2719012.png)

![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2719020.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2719023.png)

![4-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2719024.png)